2-({[4-(Benzyloxy)phenyl]methyl}amino)acetamide
描述
2-({[4-(Benzyloxy)phenyl]methyl}amino)acetamide is a synthetic organic compound featuring a benzyloxy-substituted phenyl group linked to an acetamide core via a methylamino bridge. This compound has been studied in the context of medicinal chemistry, particularly as a precursor or intermediate in the synthesis of bioactive molecules, such as organoselenium hybrids or kinase inhibitors . While its direct biological activity remains less documented, its structural motifs align with pharmacophores known for modulating enzyme activity or receptor binding.
属性
IUPAC Name |
2-[(4-phenylmethoxyphenyl)methylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c17-16(19)11-18-10-13-6-8-15(9-7-13)20-12-14-4-2-1-3-5-14/h1-9,18H,10-12H2,(H2,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPCKNQVICWJWJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CNCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
合成路线和反应条件
N2-[4-(苄氧基)苄基]甘氨酰胺的合成通常涉及 4-(苄氧基)苄胺与甘氨酸衍生物的反应。一种常见的方法是在三乙胺等碱存在下,使 4-(苄氧基)苄胺与甘氨酸乙酯盐酸盐发生缩合反应。该反应在室温下于二氯甲烷等有机溶剂中进行,然后通过重结晶或色谱法进行纯化 .
工业生产方法
N2-[4-(苄氧基)苄基]甘氨酰胺的工业生产可能涉及类似的合成路线,但规模更大。使用连续流动反应器和自动化合成平台可以提高化合物的效率和产量。此外,优化反应条件,如温度、压力和溶剂选择,可以进一步提高生产工艺的可扩展性 .
化学反应分析
反应类型
N2-[4-(苄氧基)苄基]甘氨酰胺会发生各种化学反应,包括:
氧化: 苄氧基可以被氧化形成相应的苯甲醛衍生物。
还原: 该化合物可以被还原形成相应的苄醇衍生物。
常用试剂和条件
氧化: 在酸性条件下使用高锰酸钾 (KMnO4) 或三氧化铬 (CrO3) 等试剂。
还原: 在无水条件下使用硼氢化钠 (NaBH4) 或氢化铝锂 (LiAlH4) 等试剂。
主要产物
氧化: 形成苯甲醛衍生物。
还原: 形成苄醇衍生物。
取代: 根据所用试剂形成各种取代的苄基衍生物.
科学研究应用
N2-[4-(苄氧基)苄基]甘氨酰胺具有多种科学研究应用:
化学: 用作合成复杂有机分子和聚合物的中间体。
生物学: 研究其作为生物化学探针的潜力,以研究酶相互作用和蛋白质-配体结合。
医学: 探索其潜在的治疗特性,包括抗炎和抗癌活性。
作用机制
N2-[4-(苄氧基)苄基]甘氨酰胺的作用机制涉及它与特定分子靶标(如酶和受体)的相互作用。苄氧基增强了化合物与蛋白质内部疏水口袋结合的能力,而甘氨酰胺部分促进了氢键和静电相互作用。这些相互作用可以调节靶蛋白的活性,并影响各种生化途径 .
相似化合物的比较
Comparison with Structurally Similar Compounds
The compound is compared below with three analogs to highlight structural, physicochemical, and functional differences.
Table 1: Key Structural and Functional Comparisons
Structural and Electronic Differences
- Benzyloxy vs. Selenyl Groups : The selenyl-containing analog (Table 1, Row 3) exhibits enhanced redox-modulating properties due to selenium’s electronegativity and polarizability, unlike the oxygen-based benzyloxy group in the parent compound .
- Amino Linkage: The methylamino bridge in 2-({[4-(Benzyloxy)phenyl]methyl}amino)acetamide distinguishes it from N-(4-(Benzyloxy)phenyl)acetamide (Row 2), which lacks this group. This difference increases hydrogen-bonding capacity and may enhance solubility in polar solvents .
- Complexity : The benzimidazole-containing analog (Row 4) has a larger, rigid aromatic system, likely improving target binding affinity but reducing metabolic stability compared to the simpler acetamide scaffold .
Research Findings and Limitations
- highlights the use of the parent compound in synthesizing selenyl derivatives with demonstrated antioxidant activity (IC₅₀ values in low micromolar range for ROS scavenging) .
- notes discontinuation of commercial availability, suggesting challenges in stability or scalability .
- implies that larger analogs (e.g., benzimidazole derivatives) may face synthetic complexity and poor bioavailability despite high target affinity .
生物活性
2-({[4-(Benzyloxy)phenyl]methyl}amino)acetamide, commonly referred to as a benzyloxy-substituted amide, has garnered attention for its potential biological activities. This compound is being investigated for various pharmacological effects, including anti-inflammatory, anticancer, and neuroprotective activities. Understanding its biological activity is crucial for elucidating its therapeutic potential and applications in medicine.
Target Interactions
The compound is believed to interact with several biological targets, including enzymes and receptors. Similar compounds have shown the ability to modulate enzyme activity, particularly in pathways related to inflammation and cancer progression. Specifically, it may influence the activity of cyclooxygenases (COX-1 and COX-2), which are key enzymes in the inflammatory response .
Biochemical Pathways
2-({[4-(Benzyloxy)phenyl]methyl}amino)acetamide may participate in various biochemical pathways. For instance, benzylic compounds are known to undergo reactions such as free radical bromination and nucleophilic substitution, which could potentially affect cellular signaling pathways. The compound's interactions can lead to alterations in cellular processes that influence cell function and health.
Anti-inflammatory Activity
Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties. In vitro studies have demonstrated that derivatives of benzyloxy-substituted amides can inhibit COX enzymes, leading to reduced production of pro-inflammatory mediators. For example, certain derivatives have shown IC50 values against COX-1 and COX-2 ranging from 19.45 μM to 42.1 μM, suggesting moderate potency .
Neuroprotective Properties
Recent studies have explored the neuroprotective effects of compounds structurally related to 2-({[4-(Benzyloxy)phenyl]methyl}amino)acetamide. For instance, derivatives designed for Parkinson's disease treatment displayed selective inhibition of monoamine oxidase B (MAO-B), with IC50 values as low as 0.062 µM. These compounds also exhibited antioxidant capabilities and protective effects against neuroinflammation .
Anticancer Activity
The compound's potential as an anticancer agent is under investigation, particularly regarding its ability to modulate apoptotic pathways and inhibit tumor growth. The structural characteristics of benzyloxy-substituted amides may enhance their interaction with cancer-related targets, although specific data on 2-({[4-(Benzyloxy)phenyl]methyl}amino)acetamide remains limited.
Case Studies and Experimental Data
Several studies have reported on the synthesis and biological evaluation of similar compounds:
| Compound | Target | IC50 (μM) | Biological Activity |
|---|---|---|---|
| 3h | MAO-B | 0.062 | Neuroprotective |
| 3a | COX-1 | 19.45 | Anti-inflammatory |
| 3b | COX-2 | 31.4 | Anti-inflammatory |
These findings highlight the potential of related compounds in therapeutic applications.
常见问题
Q. What are the standard methods for synthesizing 2-({[4-(Benzyloxy)phenyl]methyl}amino)acetamide, and how are reaction conditions optimized?
The synthesis typically involves a reductive amination reaction between 4-(benzyloxy)benzaldehyde and aminoacetamide derivatives. A common approach includes:
- Step 1 : Condensation of 4-(benzyloxy)benzaldehyde with aminoacetamide in the presence of a reducing agent (e.g., sodium cyanoborohydride) under inert conditions.
- Step 2 : Purification via column chromatography using gradients of ethyl acetate and hexane .
- Optimization : Parameters like solvent polarity (methanol vs. THF), temperature (25–60°C), and stoichiometric ratios (aldehyde:amine) are systematically varied. Reaction progress is monitored using TLC or HPLC to maximize yield and minimize byproducts .
Q. How is the structural characterization of this compound validated in academic research?
Key analytical techniques include:
- NMR Spectroscopy : H and C NMR confirm the presence of the benzyloxy group (δ ~4.9 ppm for OCHPh) and acetamide carbonyl (δ ~170 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak [M+H] and fragmentation patterns consistent with the proposed structure .
- IR Spectroscopy : Stretching frequencies for amide N–H (~3300 cm) and C=O (~1650 cm) are critical for functional group identification .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Solubility : The compound is sparingly soluble in water (>61.3 µg/mL) but dissolves well in polar aprotic solvents (e.g., DMSO, DMF). Pre-formulation studies using shake-flask methods at pH 7.4 are recommended to assess bioavailability .
- Stability : Accelerated stability testing (40°C/75% RH for 4 weeks) evaluates degradation under stress. Hydrolysis of the acetamide group in acidic/basic conditions is a key degradation pathway .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles are mandatory.
- First Aid : Skin contact requires immediate washing with soap/water; inhalation necessitates fresh air and medical consultation .
- Waste Disposal : Follow institutional guidelines for amide-containing organic waste to prevent environmental contamination .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Discrepancies often arise from assay variability. Mitigation strategies include:
- Standardized Assays : Use validated protocols (e.g., fixed cell lines, consistent incubation times) to reduce inter-lab variability .
- Dose-Response Curves : Establish EC/IC values across multiple concentrations to confirm activity thresholds.
- Control Experiments : Include positive/negative controls (e.g., known enzyme inhibitors) to validate experimental conditions .
Q. What computational methods are employed to predict structure-activity relationships (SAR) for this compound?
- Molecular Docking : Software like AutoDock Vina predicts binding affinities to target proteins (e.g., kinases) by simulating ligand-receptor interactions.
- QSAR Modeling : Regression analyses correlate electronic (e.g., logP, polar surface area) and steric descriptors with observed bioactivity .
- MD Simulations : Molecular dynamics (e.g., GROMACS) assess conformational stability of the compound in simulated biological membranes .
Q. How can synthetic routes be optimized for scalability while maintaining purity?
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) improve reaction efficiency and reduce side products .
- Process Analytical Technology (PAT) : In-line FTIR monitors intermediate formation in real time, enabling rapid adjustments .
- Green Chemistry : Solvent substitution (e.g., ethanol instead of DCM) and catalyst recovery enhance sustainability without compromising yield .
Q. What in vitro assays are suitable for evaluating its potential as a kinase inhibitor?
- Kinase Profiling : Use fluorescence-based ADP-Glo™ assays to measure inhibition against a panel of kinases (e.g., EGFR, VEGFR).
- Cellular Uptake : Flow cytometry with fluorescently tagged derivatives quantifies intracellular accumulation .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) differentiate between specific kinase inhibition and nonspecific toxicity .
Q. How do researchers address discrepancies in solubility data reported across literature sources?
- Standardized Protocols : Follow OECD 105 guidelines for solubility determination using saturated solutions equilibrated for 24 hours.
- Co-Solvent Systems : Evaluate solubility enhancers (e.g., cyclodextrins) to improve reproducibility in biological assays .
- Data Cross-Validation : Compare results with structurally analogous compounds (e.g., N-(4-methoxyphenyl)acetamide derivatives) to identify outliers .
Q. What strategies are used to study the compound’s metabolic stability in preclinical models?
- Microsomal Incubations : Liver microsomes (human/rat) assess Phase I metabolism via LC-MS/MS quantification of parent compound and metabolites .
- CYP Inhibition Assays : Fluorogenic substrates identify interactions with cytochrome P450 enzymes (e.g., CYP3A4) .
- Plasma Stability : Incubate the compound in plasma at 37°C and measure degradation over 24 hours to predict in vivo half-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
